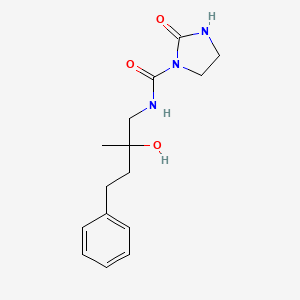

![molecular formula C16H15NO4S2 B2652903 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798029-57-8](/img/structure/B2652903.png)

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

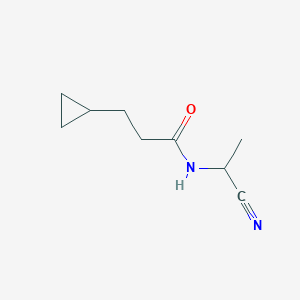

The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a sulfonyl group attached to the thiophene ring, and a spiro configuration with an isobenzofuran and a piperidin ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring contributes to the compound’s aromaticity, while the sulfonyl group may influence its reactivity . The spiro configuration, where two rings share a single atom, could also impact the compound’s chemical properties .Applications De Recherche Scientifique

Antimicrobial Activity

Spiro compounds derived from thiophen-2-ylsulfonyl moieties have been synthesized and evaluated for their antimicrobial activities. The introduction of various heterocyclic compounds, including spiro derivatives, has shown enhanced antimicrobial activities. The increase in heterocyclic ring fusion tends to elevate antimicrobial effectiveness (Patel & Patel, 2015).

Sigma Receptor Ligands

Novel sigma receptor ligands incorporating spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] structures have demonstrated significant binding properties for sigma receptors. These compounds display higher affinity for sigma(1) receptors compared to sigma(2), with certain derivatives showing high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).

Antidiabetic Activity

Spiropyrazolinium salts derived from β-aminopropioamidoximes nitrobenzenesulfochlorination have exhibited promising in vitro α-glucosidase activity, surpassing that of the reference drug acarbose. These findings suggest potential applications in managing diabetes (Kayukova et al., 2022).

Anticancer Activity

Several derivatives containing the thiophen-2-ylsulfonyl moiety have shown potential anti-breast cancer activity. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety have been evaluated for their in-vitro anticancer activity, with some compounds exhibiting better activity than the reference drug Doxorubicin against the human breast cancer cell line (MCF7) (Al-Said et al., 2011).

Antimycobacterial Activity

Spiro-piperidin-4-ones have been synthesized and shown to exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings indicate potential applications in developing new antimycobacterial agents (Kumar et al., 2008).

Orientations Futures

The future research directions involving this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, if the compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

Propriétés

IUPAC Name |

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-15-12-5-1-2-6-13(12)16(21-15)8-4-9-17(11-16)23(19,20)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULZANBTXDLMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)

![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)

![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)

![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)

![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)